5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
The compound “5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group (a six-membered ring containing an oxygen), at the 3-position with an iodine atom, and at the 5-position with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the pyrazolo[3,4-b]pyridine core, the ether functionality in the tetrahydro-2H-pyran-2-yl group, and the polarizability of the iodine and chlorine atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by several factors, including the electrophilicity of the iodine and chlorine atoms, the nucleophilicity of the pyridine nitrogen, and the potential for the tetrahydro-2H-pyran-2-yl group to participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of iodine and chlorine atoms would increase its molecular weight and could influence its solubility in various solvents .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has been involved in synthesis processes utilizing palladium-mediated coupling reactions. These methods contribute to the formation of various substituted pyrazolo[3,4-b]pyridine compounds, which have potential applications in pharmaceutical and chemical research (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Applications in Corrosion Inhibition
Derivatives of pyrazolo[3,4-b]pyridine have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. This application highlights the compound's relevance in industrial and engineering sectors (Dandia, Gupta, Singh, & Quraishi, 2013).
Structural and Computational Studies
- X-ray Diffraction and Computational Studies: The molecular structure and properties of related pyrazolo[3,4-b]pyridine derivatives have been analyzed using X-ray diffraction and computational methods, contributing to a deeper understanding of their chemical characteristics and potential applications (Shen, Huang, Diao, & Lei, 2012).
Potential Biomedical Applications
- Research in Biomedical Applications: A vast number of 1H-pyrazolo[3,4-b]pyridines, including derivatives of this compound, have been described, with studies covering their synthesis and diverse biomedical applications. This suggests potential relevance in pharmaceutical research and drug development (Donaire-Arias et al., 2022).
Future Directions
Properties
IUPAC Name |
5-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPADHRCNJAVPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=N3)Cl)C(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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